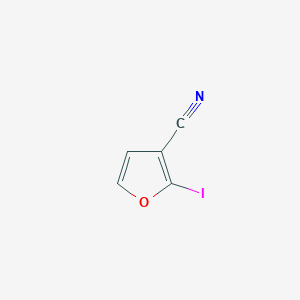

2-Iodo-3-furancarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iodo-3-furancarbonitrile is a chemical compound that is part of the furan platform chemicals . It is a versatile compound that finds applications in various scientific research fields.

Synthesis Analysis

The synthesis of 2-Iodo-3-furancarbonitrile involves the transformation of 3,4,6-tri-O-acetyl-D-glucal into various 2- and 2,3-substituted enantiopure furans. A mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% .Molecular Structure Analysis

The molecular structure of 2-Iodo-3-furancarbonitrile is similar to that of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .Chemical Reactions Analysis

The types of reactions applicable to 2-Iodo-3-furancarbonitrile are similar to those of furan platform chemicals. These include a variety of methods for the synthesis of chiral furans .科学的研究の応用

Photocatalytic Synthesis

One specific application of “2-Iodofuran-3-carbonitrile” is in the photocatalytic synthesis of tetra-substituted furans . This process is promoted by carbon dioxide and allows for the construction of two isomers of the high-value tetra-substituted furan scaffold .

Organic Synthesis

Polysubstituted furans, which can be synthesized using “2-Iodofuran-3-carbonitrile”, are of great importance in the flavor and fragrance industry, pharmaceutical industry, and materials chemistry . They are also valuable building blocks in organic synthesis .

作用機序

将来の方向性

The future directions for 2-Iodo-3-furancarbonitrile are likely to be influenced by the broader trends in the chemical industry. There is a growing interest in the use of biomass as a source of chemical reactants, replacing traditional resources such as crude oil . This could potentially lead to new applications and synthesis methods for 2-Iodo-3-furancarbonitrile and similar compounds.

特性

IUPAC Name |

2-iodofuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INO/c6-5-4(3-7)1-2-8-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHGGGRPKFRUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodofuran-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)

![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)

![3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2868632.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2868634.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868637.png)